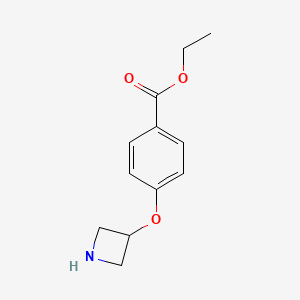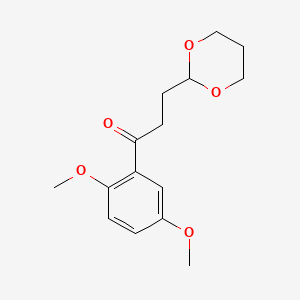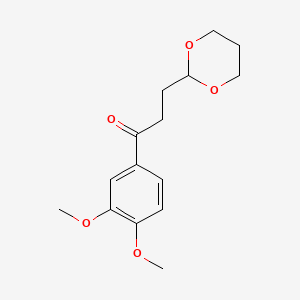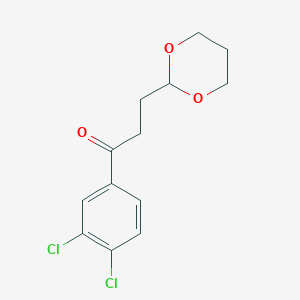![molecular formula C14H13F6NO3 B1326421 Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate CAS No. 1135225-10-3](/img/structure/B1326421.png)
Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The trifluoromethyl groups are electron-withdrawing, which would affect the electronic distribution in the molecule. The stereochemistry at the 2S,4S positions in the pyrrolidine ring would also play a significant role in the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, and the trifluoromethyl groups might participate in various organofluorine reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar ester group and the electronegative fluorine atoms might increase its polarity .Scientific Research Applications
Organic Synthesis and Catalysis
Research has focused on the synthesis and modification of pyridine and imidazole derivatives, utilizing methods that include direct methylation or trifluoroethylation. Such methodologies are crucial for developing room temperature ionic liquids (RTILs), highlighting the compound's role in facilitating novel organic reactions and synthesizing new materials with potential applications in green chemistry and ionic liquid development (Zhang, Martin, & Desmarteau, 2003).
Material Science
In material science, the compound has been utilized in the development of soluble and colorless polyimides containing 1,4:3,6-dianhydro-d-glucidol and fluorinated units. These polyimides exhibit high transparency, flexibility, and low dielectric constants, making them suitable for applications in electronics and photonics where materials with low dielectric properties are crucial (Mi et al., 2017).
Catalysis and Green Chemistry
The compound's derivatives have been explored as zwitterionic salts, acting as mild organocatalysts for transesterification reactions. This research underscores the potential of such compounds in catalysis, particularly in developing environmentally benign processes for esterification and transesterification, which are fundamental reactions in the production of polymers and biofuels (Ishihara, Niwa, & Kosugi, 2008).
Advanced Polymeric Materials
Furthermore, the synthesis and characterization of novel polyimides derived from bisphenols and aromatic diamines have been investigated. These materials show promise due to their inherent viscosities, solubility in common solvents, and capacity to form strong, flexible films. Such properties are advantageous for creating advanced materials for coatings, films, and engineering plastics, which require high thermal stability and mechanical strength (Wang et al., 2006).
Mechanism of Action
Future Directions
The study of organofluorine compounds is a vibrant field in chemistry due to their importance in pharmaceuticals and materials science . Compounds like “Methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)-phenoxy]-2-pyrrolidinecarboxylate” could be of interest in these areas, but more research would be needed to explore their potential applications.
properties
IUPAC Name |
methyl (2S,4S)-4-[3,5-bis(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6NO3/c1-23-12(22)11-5-10(6-21-11)24-9-3-7(13(15,16)17)2-8(4-9)14(18,19)20/h2-4,10-11,21H,5-6H2,1H3/t10-,11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGUXDHUULXEIK-QWRGUYRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

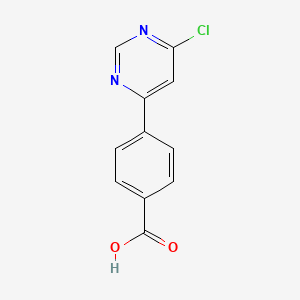
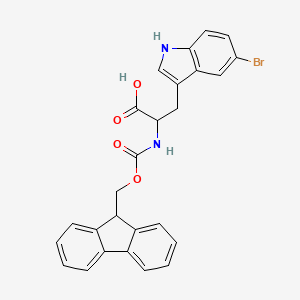

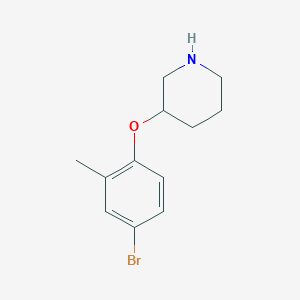
![3-[(4-Bromo-2-methylphenoxy)methyl]piperidine](/img/structure/B1326345.png)
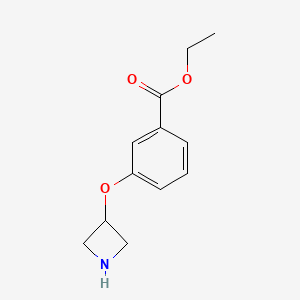
![4-[(4-Bromophenoxy)methyl]piperidine](/img/structure/B1326351.png)
